![molecular formula C18H13ClN4O B2371297 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439109-59-8](/img/structure/B2371297.png)
7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound . It is a type of triazolopyrimidine, a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal has been implemented .
Molecular Structure Analysis
The molecular structure of “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be studied using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry .
Scientific Research Applications
Microwave-Assisted Multicomponent Synthesis :7-Amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, including structures related to 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine, have been synthesized using a microwave-assisted one-pot protocol. This method is efficient, promising, and environmentally friendly, providing high yields in short reaction times. One derivative, in particular, has shown promise as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).
Intramolecular Cyclization and Diversification :The compound has been used in the synthesis of 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidines through intramolecular cyclization, highlighting its potential as a versatile synthetic intermediate. This process allows for significant diversification through reactions like palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Biagi et al., 2002).
Pharmaceutical Applications :1,2,4-Triazolo[1,5-a]pyrimidines, a category including 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine, play a crucial role in various fields including pharmaceutics, agrochemistry, and information recording. Their versatility in synthetic chemistry is notable, with applications in creating new molecular structures with potential pharmaceutical uses (Fischer, 2007).
Future Directions
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been described as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase .
Mode of Action
It’s hypothesized that the compound interacts with its targets, possibly inhibiting the function of camp phosphodiesterase, leading to an increase in intracellular camp levels .
Biochemical Pathways
The increase in intracellular cAMP levels can affect various biochemical pathways. cAMP is a second messenger involved in many processes such as the regulation of glycogen, sugar, and lipid metabolism. It is integral to the action of many hormones, including glucagon and adrenaline, and can also influence cell proliferation and differentiation .
Result of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have shown considerable anticonvulsant activity .
properties
IUPAC Name |
7-[2-[(4-chlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUCJMRKVDKWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.